molecular formula C12H11NO B3361149 8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 91486-93-0

8,9-dihydropyrido[1,2-a]indol-6(7H)-one

Cat. No.: B3361149
CAS No.: 91486-93-0
M. Wt: 185.22 g/mol
InChI Key: JLPLVGUCKRNQLP-UHFFFAOYSA-N
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Description

Contextualization of Indole (B1671886) and Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The indole and pyridine rings are foundational motifs in the fields of organic and medicinal chemistry. nih.govorganic-chemistry.org Indole, a bicyclic aromatic heterocycle, is a constituent of numerous natural products, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). organic-chemistry.org Its unique electronic properties and ability to participate in a wide array of chemical reactions have cemented its status as a "privileged scaffold" in drug discovery. organic-chemistry.orgmdpi.com Indole derivatives have demonstrated a vast spectrum of biological activities, finding application as anticancer, antiviral, and anti-inflammatory agents. organic-chemistry.orgmdpi.com The structural versatility of the indole nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological effects. mdpi.comnih.gov

Similarly, the pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. nih.govnih.gov Its presence in a molecule can enhance water solubility and provide a key site for biological interactions. nih.gov The pyridine ring is a component of many FDA-approved drugs and is recognized for its diverse therapeutic applications. nih.gov Like indole, pyridine and its derivatives are highly versatile in organic synthesis, serving as both reagents and building blocks for more complex molecular structures. nih.gov

Academic Significance of Fused Heterocyclic Systems in Chemical Biology and Material Science

The fusion of individual heterocyclic rings, such as indole and pyridine, into more complex polycyclic systems gives rise to molecules with unique three-dimensional structures and novel properties. nih.govprinceton.edu These fused heterocyclic systems are of paramount importance in chemical biology as they often form the core of potent, biologically active natural products and synthetic drugs. mdpi.comthieme.dersc.org The rigid, well-defined architecture of these fused systems allows for precise, high-affinity interactions with biological targets like enzymes and receptors. nih.gov This structural pre-organization can lead to enhanced selectivity and potency compared to more flexible, non-fused analogues.

In the realm of material science, fused heterocyclic systems are prized for their unique electronic and photophysical properties. thieme.de The extended π-conjugation in many of these molecules can lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. For instance, substituted pyrido[1,2-a]indoles have been noted for their fluorescence and acid-responsive photoluminescence, highlighting their potential as advanced functional materials. thieme.de

Evolution of Research Trajectories for 8,9-Dihydropyrido[1,2-a]indol-6(7H)-one and its Analogues

Research into the pyrido[1,2-a]indole framework, of which this compound is a member, has been driven by the discovery of biological activity in related natural products and the need for new synthetic methodologies. thieme.dersc.org Early interest was sparked by alkaloids containing the pyrido[1,2-a]indole unit, which demonstrated significant biological activities. thieme.de This led to the development of various synthetic strategies to access this privileged core structure. rsc.orgnih.gov

A significant breakthrough in the medicinal chemistry of this class of compounds was the identification of pyrido[1,2-a]indole derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov This discovery spurred further investigation into the structure-activity relationships of these compounds.

The synthesis of the dihydropyrido[1,2-a]indolone core and its analogues has been a focus of methodological development. Modern synthetic approaches include:

Catalytic Asymmetric Synthesis: Methods using squaramide catalysis have been developed for the enantioselective synthesis of dihydropyrido[1,2-a]indoles from nitrones and allenoates. nih.gov

Aryne Annulation: The reaction of 2-substituted pyridines with aryne precursors provides an efficient route to variously substituted pyrido[1,2-a]indoles. nih.gov

Intramolecular Heck Reaction: Palladium-catalyzed intramolecular cyclization of 2-halo-N-allylaniline derivatives is a well-established method for constructing the indole ring system within the fused structure. princeton.eduresearchgate.net

Radical Cyclization: Cascade reactions involving radical intermediates have been explored for the construction of related fused indole systems. nih.gov

The biological activities of closely related analogues further underscore the potential of the dihydropyrido[1,2-a]indolone framework. For example, pyrazino[1,2-a]indol-1-ones and pyrido[1,2-a]pyrimidin-4-ones have been investigated for a range of therapeutic applications, including as anticancer and antimalarial agents. nih.govmdpi.comsciensage.infonih.gov

Table 1: Synthetic Approaches to the Pyrido[1,2-a]indole Core

Overview of Current Research Challenges and Opportunities Pertaining to the Dihydropyrido[1,2-a]indolone Framework

Despite the progress made, the study of the this compound framework and its analogues presents both challenges and opportunities.

Challenges:

Synthetic Efficiency: While several synthetic routes exist for the broader pyrido[1,2-a]indole class, developing highly efficient, stereoselective, and scalable syntheses for specific derivatives like this compound remains a significant challenge. nih.gov

Limited Biological Data: There is a scarcity of published biological data for the specific compound this compound. A thorough evaluation of its pharmacological profile is needed to understand its potential.

Structural Complexity: The synthesis of analogues with diverse substitution patterns can be complex, requiring multi-step sequences and careful optimization of reaction conditions.

Opportunities:

New Synthetic Methods: The development of novel catalytic systems and reaction cascades, such as those promoted by visible light or microwaves, offers exciting opportunities for the efficient construction of the dihydropyrido[1,2-a]indolone core. nih.govnih.gov

Exploration of Biological Space: The diverse biological activities observed in related heterocyclic systems suggest that a systematic biological screening of a library of this compound analogues could lead to the discovery of new therapeutic agents. nih.govnih.govmdpi.com

Material Science Applications: Given the photophysical properties of some pyrido[1,2-a]indoles, there is an opportunity to explore the potential of this compound and its derivatives in the development of new functional materials. thieme.de

Table 2: Potential Research Directions for Dihydropyrido[1,2-a]indolone Analogues

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,9-dihydro-7H-pyrido[1,2-a]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-2,4,6,8H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPLVGUCKRNQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=CC=CC=C3N2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454618
Record name 8,9-dihydropyrido[1,2-a]indol-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91486-93-0
Record name 8,9-dihydropyrido[1,2-a]indol-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 8,9 Dihydropyrido 1,2 a Indol 6 7h One and Its Structural Analogues

Retrosynthetic Analysis Strategies for the Dihydropyrido[1,2-a]indol-6(7H)-one Scaffold

Retrosynthetic analysis provides a logical framework for dissecting complex target molecules into simpler, commercially available starting materials. For the 8,9-dihydropyrido[1,2-a]indol-6(7H)-one scaffold, several disconnection strategies can be envisaged, primarily targeting the formation of the pyridinone ring.

A primary disconnection can be made at the C-N bond of the pyridine (B92270) ring and the C-C bond between the original indole (B1671886) C2 and the adjacent carbon. This leads back to a 1-substituted indole precursor. For instance, a Friedel-Crafts-type cyclization suggests a disconnection of the C4a-C10b bond, leading to an N-acylated indole with a reactive side chain. Another powerful approach involves a tandem reaction sequence, where the key disconnections might not be immediately obvious but are revealed by the logic of the forward reaction. For example, an intramolecular cyclization strategy would disconnect the N1-C10a bond and a C-C bond within the newly formed six-membered ring, suggesting an indole precursor with a pendant electrophilic or nucleophilic chain.

A key strategy involves a tandem cyclopropane (B1198618) ring-opening/Friedel-Crafts alkylation. mdpi.comnih.govrsc.org Retrosynthetically, this approach disconnects the C10-C10a and C6-C7 bonds, leading back to a methyl 1-(1H-indole-carbonyl)-1-cyclopropanecarboxylate precursor. This highlights a convergent strategy where the indole and a cyclopropane unit are brought together before the key ring-forming steps.

Convergent Synthetic Approaches to the Core Structure

Convergent syntheses involve the separate synthesis of fragments of a molecule, which are then joined together at a late stage. This approach is often more efficient than linear synthesis for complex molecules.

Sequential Annulation Reactions

Sequential annulation reactions, where rings are formed in a cascade or tandem manner in a single pot, represent a highly efficient convergent strategy. A notable example is the Indium(III)-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence. mdpi.comnih.govrsc.org This method utilizes methyl 1-(1H-indole-carbonyl)-1-cyclopropanecarboxylates as precursors. The Lewis acid, In(OTf)₃, activates the cyclopropane ring, which then undergoes a ring-opening reaction. This is followed by an intramolecular Friedel-Crafts alkylation at the C7 position of the indole, directly affording the functionalized this compound skeleton in high yields. mdpi.comnih.govrsc.org

Another sophisticated approach involves a Rhodium(III)-catalyzed [4+2] annulation of N-methoxy-1H-indole-1-carboxamides with sulfoxonium ylides. researchgate.net This reaction proceeds via C-H activation and allows for the selective synthesis of dihydropyrimido[1,6-a]indolone derivatives, which are structural analogues of the target compound. By carefully selecting the additives, the reaction pathway can be directed towards the desired [4+2] annulation product. researchgate.net

Divergent Synthetic Strategies from Common Intermediates

Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a common intermediate. digitellinc.comnih.gov This is particularly valuable in medicinal chemistry for structure-activity relationship studies. Starting from a pre-functionalized this compound core, various substituents can be introduced at different positions.

For instance, a common intermediate can be strategically designed to undergo different cyclization pathways or late-stage modifications. An oxidant-controlled divergent synthesis has been developed for pyrrolidone-fused pyrimido[1,2-b]indazole skeletons, which demonstrates the principle of selectively trapping an in-situ generated enone intermediate. rsc.org This concept can be applied to the dihydropyrido[1,2-a]indol-6(7H)-one system, where a common precursor could be selectively guided to form different fused heterocyclic systems by altering reaction conditions or reagents. The development of pluripotent intermediates is key to successful divergent synthesis, allowing for the generation of diverse molecular architectures. nih.gov

Catalytic Methodologies in Dihydropyrido[1,2-a]indol-6(7H)-one Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of the dihydropyrido[1,2-a]indol-6(7H)-one scaffold, with both Lewis acids and transition metals being employed effectively.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metals are widely used to catalyze the formation of the indole nucleus itself and for subsequent functionalization and annulation reactions. mdpi.commdpi.comrsc.org Palladium-based catalysts are particularly prevalent in indole synthesis, often utilized in Sonogashira cross-coupling reactions followed by cyclization. mdpi.com

In the context of constructing the pyridinone ring, platinum-catalyzed cycloisomerization reactions of pyridine propargylic alcohols have been shown to be effective for accessing indolizine (B1195054) and indolizinone cores, which are structurally related to the target scaffold. nih.gov Rhodium(III)-catalyzed C-H functionalization and annulation is another powerful tool. For example, the selective synthesis of fused tricyclic indolones can be achieved through the [3+3] or [4+2] annulation of N-methoxy-1H-indole-1-carboxamides with sulfoxonium ylides, demonstrating the versatility of this catalytic system. researchgate.net The choice of the transition metal and ligands is critical for controlling the regioselectivity and stereoselectivity of these transformations.

The following table summarizes a key catalytic method for the synthesis of the this compound scaffold.

CatalystPrecursorReaction TypeProduct YieldReference
In(OTf)₃Methyl 1-(1H-indole-carbonyl)-1-cyclopropanecarboxylatesTandem cyclopropane ring-opening/Friedel-Crafts alkylationUp to 99% mdpi.comnih.govrsc.org
[Cp*RhCl₂]₂N-methoxy-1H-indole-1-carboxamides and sulfoxonium ylides[4+2] C-H AnnulationUp to 99% researchgate.net

Organocatalytic Activation and Cascade Processes

Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, often enabling reactions to proceed with high levels of stereoselectivity under mild conditions. In the context of dihydropyrido[1,2-a]indolone synthesis, organocatalytic cascade reactions, where multiple bond-forming events occur in a single operation, have proven to be particularly effective.

A notable example involves an In(III)-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence. rsc.org This method utilizes methyl 1-(1H-indole-carbonyl)-1-cyclopropanecarboxylates as precursors, which, in the presence of a Lewis acid catalyst like indium(III) triflate, undergo a cascade reaction to afford functionalized hydropyrido[1,2-a]indole-6(7H)-ones in yields of up to 99%. rsc.org The reaction is believed to proceed through the Lewis acid-mediated opening of the cyclopropane ring to generate a stabilized carbocation, which then undergoes an intramolecular Friedel-Crafts alkylation at the C7 position of the indole nucleus to construct the final tricyclic system.

Furthermore, organocatalytic strategies have been successfully applied to the synthesis of structurally related tetrahydropyridines through a triple-domino Michael/aza-Henry/cyclization reaction. This approach, catalyzed by a quinine-derived squaramide, allows for the stereocontrolled synthesis of tetrahydropyridines bearing three contiguous stereogenic centers from 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines. nih.gov While not directly yielding the dihydropyrido[1,2-a]indolone core, this methodology highlights the potential of organocatalytic cascades in assembling complex nitrogen-containing heterocycles with high stereoselectivity.

An organocatalytic enantioselective vinylogous Michael addition/Henry cyclization cascade has also been developed for the synthesis of highly substituted tetrahydrofluoren-9-ones. researchgate.net This reaction, employing novel 1,3-indandione-derived pronucleophiles and nitroalkenes, generates four stereogenic centers with excellent diastereocontrol and enantioselectivity. researchgate.net The underlying principles of this cascade, involving the strategic formation of multiple C-C bonds under organocatalytic control, offer valuable insights for the design of similar transformations targeting the this compound scaffold.

Photoredox Catalysis in C-C and C-N Bond Formations

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable means to generate reactive intermediates. This approach has been successfully applied to the synthesis of pyrido[1,2-a]indol-6(7H)-ones through a formal (4+2) cycloaddition. rsc.org In this process, indole-derived bromides and alkenes or alkynes undergo a visible-light-induced reaction in a microchannel reactor to yield the desired tricyclic products. rsc.org This method is characterized by its exceptionally mild reaction conditions, broad substrate scope, and high efficiency, representing a significant advancement in the synthesis of this heterocyclic system. The use of visible light as a renewable energy source also aligns with the principles of green chemistry.

The proposed mechanism involves the photocatalyst absorbing visible light and promoting a single-electron transfer to the indole-derived bromide, leading to the formation of an aryl radical. This radical then adds to the alkene or alkyne, initiating a cascade of events that culminates in the formation of the pyrido[1,2-a]indol-6(7H)-one skeleton.

Multi-Component Reaction (MCR) Approaches for Rapid Scaffold Assembly

Multi-component reactions (MCRs), in which three or more starting materials are combined in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to scaffold diversity. While direct MCRs for the synthesis of this compound are not extensively reported, numerous studies have demonstrated the power of this strategy for constructing structurally related pyrido[2,3-d]pyrimidine-indole derivatives.

For instance, a one-pot, three-component cyclo-condensation Michael reaction between 2,6-diaminopyrimidin-4(3H)-one, 3-(2-cyanoacetyl)indole, and various aromatic aldehydes in refluxing acetic acid has been developed to synthesize a series of indole-substituted pyrido[2,3-d]pyrimidines. sci-hub.se This protocol offers the advantage of a one-step synthesis, simplifying purification and reducing solvent waste. sci-hub.se

Another efficient MCR involves the microwave-assisted, catalyst-free reaction of 2,6-diaminopyrimidin-4-one, various aryl aldehydes or isatins, and 3-cyanoacetyl indoles. tandfonline.com This method provides high yields of dihydropyrido[2,3-d]pyrimidine derivatives in short reaction times with an easy work-up procedure. tandfonline.com The use of microwave irradiation as an energy source often leads to significant rate enhancements and can be considered a green chemistry approach.

These examples, while not yielding the exact target scaffold, demonstrate the feasibility of using MCRs to rapidly assemble complex heterocyclic systems containing an indole moiety. The development of novel MCRs that directly afford the this compound core remains a promising area for future research.

MCR for Pyrido[2,3-d]pyrimidine-Indole Analogues Components Conditions Key Features Reference
Cyclo-condensation Michael Reaction2,6-diaminopyrimidin-4(3H)-one, 3-(2-cyanoacetyl)indole, aromatic aldehydesAcetic acid, refluxOne-pot, good yields sci-hub.se
Microwave-assisted MCR2,6-diaminopyrimidin-4-one, aryl aldehydes/isatins, 3-cyanoacetyl indolesMicrowave irradiation, catalyst-freeHigh yields, short reaction time, easy work-up tandfonline.com

Stereoselective Synthesis of Chiral Dihydropyrido[1,2-a]indol-6(7H)-one Derivatives

The development of stereoselective methods to access chiral this compound derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their three-dimensional structure.

Asymmetric catalysis provides the most efficient route to enantiomerically enriched compounds. In the context of dihydropyrido[1,2-a]indole synthesis, an organocatalytic approach using a quinine-derived squaramide has been shown to effectively catalyze the triple-domino Michael/aza-Henry/cyclization reaction, leading to tetrahydropyridines with excellent enantiomeric excesses. nih.gov This highlights the potential of chiral organocatalysts to control the stereochemical outcome of cascade reactions that form complex heterocyclic scaffolds.

More directly, the synthesis of pyrazino[1,2-a]indole (B3349936) derivatives, which share a similar fused heterocyclic core, has been achieved with high enantioselectivity through iso-Pictet-Spengler reactions. The condensation of 2-(1H-indol-1-yl)ethanamine with α-ketoamides, followed by the addition of a chiral silicon Lewis acid, affords 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles with high yields and enantioselectivities. nih.gov

Achieving diastereoselective control in the cyclization step is crucial when multiple stereocenters are formed. For the synthesis of tetrahydropyrrolo[1,2-d]oxadiazoles, a related fused heterocyclic system, a diastereoselective cycloaddition of in situ generated nitrile oxides with functionalized Δ1-pyrrolines has been reported. nih.gov This reaction proceeds smoothly at room temperature to afford the desired products with high diastereoselectivity. nih.gov

In the context of the organocatalytic enantioselective vinylogous Michael addition/Henry cyclization cascade for the synthesis of tetrahydrofluoren-9-ones, excellent diastereocontrol is achieved despite the formation of four contiguous stereogenic centers. researchgate.net The catalyst and reaction conditions play a critical role in directing the stereochemical pathway of the cyclization event. These examples underscore the importance of carefully selecting catalysts and reaction parameters to control the relative stereochemistry of the final products in the synthesis of complex polycyclic molecules like this compound.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into synthetic route design to minimize environmental impact. Several of the methodologies discussed for the synthesis of this compound and its analogues incorporate green chemistry principles.

The visible-light photocatalyzed formal (4+2) cycloaddition is a prime example of a green synthetic method. rsc.org It utilizes a renewable energy source (visible light), operates under mild conditions, and often employs low catalyst loadings, reducing energy consumption and waste generation.

Microwave-assisted synthesis, as demonstrated in the multi-component reaction for pyrido[2,3-d]pyrimidine (B1209978) derivatives, is another green technique that can significantly reduce reaction times and energy input compared to conventional heating methods. tandfonline.comnih.gov

Green Chemistry Approach Methodology Green Principles Adhered To Reference
Visible-Light PhotocatalysisFormal (4+2) cycloadditionUse of renewable energy, mild conditions rsc.org
Microwave-Assisted SynthesisMulti-component reactionReduced reaction time, energy efficiency tandfonline.comnih.gov
Cascade ReactionIn(III)-catalyzed tandem reactionAtom economy, reduced synthetic steps rsc.org

Solvent-Free Reactions

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and environmental impact. Microwave-assisted organic synthesis has emerged as a powerful tool in this area, often enabling reactions to proceed rapidly and with high efficiency without the need for a solvent. researchgate.net

While specific solvent-free methods for the synthesis of this compound are not extensively documented in the literature, the approach has been successfully applied to related nitrogen-containing heterocyclic compounds. For instance, the microwave-assisted synthesis of quinoxalines and pyrido[2,3-b]pyrazines has been achieved without the use of solvents or catalysts, affording good yields in short reaction times. rsc.org Similarly, a solvent-free, microwave-assisted Bischler indole synthesis has been developed for 2-arylindoles, which are precursors to more complex indole derivatives. rsc.org The synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines has also been accomplished under solvent-free microwave irradiation, highlighting the versatility of this green methodology for complex heterocyclic systems. researchgate.net These examples suggest the potential for developing a solvent-free synthetic route for this compound.

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The table below illustrates the atom economy of different reaction types, providing a general context for evaluating synthetic pathways.

Reaction TypeGeneral TransformationIdeal Atom Economy
AdditionA + B → C100%
RearrangementA → B100%
SubstitutionA-B + C → A-C + B< 100%
EliminationA-B → A + B< 100%

Renewable Feedstock Utilization (if applicable)

The use of renewable feedstocks is a critical aspect of sustainable chemistry, aiming to replace petrochemical-based starting materials with those derived from biomass. While the direct synthesis of this compound from renewable resources has not been specifically reported, research into the synthesis of its precursors, particularly the indole nucleus, from biomass is an active area.

There are currently no established industrial processes for producing the this compound core from renewable feedstocks.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Reaction Intermediates Identification

The identification of reaction intermediates provides direct insight into the pathway of a chemical transformation. For the synthesis of pyrido[1,2-a]indol-6(7H)-ones and their analogues, several mechanisms involving different types of intermediates have been proposed.

Visible Light-Photocatalyzed Formal (4+2) Cycloaddition: In a recently developed synthesis of pyrido[1,2-a]indol-6(7H)-ones, a plausible reaction mechanism was proposed based on controlled experiments. rsc.org This suggests a stepwise process initiated by the photocatalyst.

In(III)-Catalyzed Tandem Reaction: An efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones is achieved through an Indium(III)-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence. rsc.orgnih.gov This description implies the formation of a distinct intermediate after the initial ring-opening, which then undergoes the intramolecular Friedel-Crafts reaction.

Aza-Nazarov Cyclization: The synthesis of pyrido[1,2-a]indoles via an aza-Nazarov type cyclization proceeds through the formation of a pentadienyl cation intermediate which then undergoes electrocyclization. rsc.org

Catalytic Asymmetric Synthesis: In the synthesis of dihydropyrido[1,2-a]indoles from nitrones and allenoates, initial mechanistic experiments have been conducted to elucidate the role of the squaramide catalyst in the cascade reaction. nih.gov

While these studies propose likely intermediates, the direct spectroscopic observation and characterization of these transient species for the synthesis of this compound remain a challenge for future research.

Transition State Analysis

Transition state analysis, through both computational and experimental methods, provides a deeper understanding of the energy barriers and stereochemical outcomes of a reaction. For the synthesis of this compound, specific transition state analyses are not yet reported in the literature. However, computational studies on related systems offer valuable insights. For example, in the catalytic aza-Nazarov cyclization to access α-methylene-γ-lactam heterocycles, computational studies were performed to investigate the reaction mechanism. nih.gov Such analyses can help to rationalize the observed reactivity and selectivity and guide the design of more effective catalysts and reaction conditions.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 8,9 Dihydropyrido 1,2 a Indol 6 7h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon framework, as well as the through-bond and through-space connectivities, can be assembled.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Acquisition and Chemical Shift Assignment Protocols

The initial step in the NMR analysis of this compound involves the acquisition of one-dimensional ¹H and ¹³C NMR spectra. These experiments provide fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments, their multiplicity (splitting pattern), and their integration (ratio of protons). For this compound, specific chemical shift regions are expected for the aromatic protons of the indole (B1671886) ring, the diastereotopic methylene (B1212753) protons of the dihydropyridine (B1217469) and dihydropyrido rings, and the protons adjacent to the carbonyl group and the nitrogen atom.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and its bonding environment. Key signals would include those for the carbonyl carbon, the aromatic carbons of the indole moiety, and the aliphatic carbons of the saturated rings.

While less common, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atom within the pyrido[1,2-a]indol-6(7H)-one core. The chemical shift of the nitrogen atom is sensitive to its hybridization and involvement in resonance structures.

¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
17.55 (d, J=7.8 Hz)121.8
27.15 (t, J=7.6 Hz)120.5
37.25 (t, J=7.8 Hz)125.1
47.50 (d, J=8.1 Hz)111.2
4a-136.2
6-192.5
72.95 (t, J=6.5 Hz)39.1
82.15 (m)21.7
94.10 (t, J=6.2 Hz)49.8
10a-129.8
10b-128.7

Note: The data presented is based on typical chemical shift ranges for similar structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

To move beyond the information provided by 1D NMR and establish the complete bonding network and spatial arrangement of atoms, a suite of two-dimensional NMR experiments is employed.

Correlated Spectroscopy (COSY)

The ¹H-¹H COSY experiment is instrumental in identifying proton-proton coupling networks within the molecule. Cross-peaks in the COSY spectrum indicate which protons are scalar-coupled, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of the aliphatic protons in the seven- and eight-membered rings, confirming the -CH₂-CH₂-CH₂- spin system.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is bonded to. This technique is invaluable for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY)

NOESY and ROESY experiments are key for determining the stereochemistry and three-dimensional structure of a molecule in solution. These techniques detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. Cross-peaks in a NOESY or ROESY spectrum indicate a Nuclear Overhauser Effect (NOE), which is distance-dependent. For a flexible molecule like this compound, these experiments can help to define the preferred conformation of the seven-membered ring and the relative orientation of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and high-molecular-weight compounds. In the context of this compound, ESI-MS in positive ion mode is typically employed. The compound, dissolved in a suitable solvent, is infused into the ESI source where it is aerosolized and subjected to a high voltage, leading to the formation of protonated molecules, [M+H]⁺. researchgate.net

The high-resolution measurement of this protonated species allows for the confident determination of the compound's elemental composition. Given the structure of this compound (C₁₂H₁₁NO), the expected exact mass of the protonated molecule [C₁₂H₁₂NO]⁺ can be calculated and compared with the experimentally observed value. The high sensitivity of ESI-MS also makes it suitable for analyzing trace amounts of the compound. mdpi.comnih.gov The technique can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of the compound within complex mixtures. mdpi.commdpi.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for non-volatile and large molecules. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix desorbs and ionizes the analyte molecules, typically forming singly charged ions. nih.gov

For this compound, which possesses an indole nucleus, MALDI-MS analysis can yield both molecular ions [M]⁺˙ and protonated molecules [M+H]⁺. nih.gov The choice of matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), is critical for successful ionization. nih.gov The high mass accuracy of a Time-of-Flight (TOF) analyzer, commonly paired with MALDI, provides precise mass data for molecular formula confirmation. rroij.com MALDI-MS is also a powerful tool for high-throughput screening and can be adapted for imaging mass spectrometry to map the spatial distribution of the compound in tissue samples. nih.govnih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Beyond determining the molecular formula, mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides crucial information for structural elucidation through the analysis of fragmentation patterns. rsc.org By inducing fragmentation of the precursor ion (e.g., [M+H]⁺) through collision-induced dissociation (CID), a characteristic fragmentation spectrum is generated.

For this compound, the fragmentation would likely involve characteristic losses from the fused ring system. The presence of the lactam (amide) function within the pyridone ring and the indole nucleus dictates the fragmentation pathways. Common fragmentation reactions for such heterocyclic systems include:

Cross-ring cleavages: Fused nitrogen-containing ring systems often undergo characteristic cross-ring fragmentation, providing valuable structural information. nih.gov

Loss of small molecules: The loss of neutral molecules such as carbon monoxide (CO) from the ketone group, and subsequent cleavages of the pyridine (B92270) and indole rings are expected. researchgate.net

Rearrangements: Complex rearrangement reactions, which are common in the gas-phase chemistry of ions, can also occur. nih.gov

The fragmentation pattern of this compound would be compared with databases and with the fragmentation of structurally related compounds to confirm its identity. rroij.comnih.gov

Table 1: Expected HRMS Data for this compound

TechniqueIon TypeCalculated m/zExpected Observation
ESI-HRMS[M+H]⁺186.0913High-intensity peak confirming the elemental composition C₁₂H₁₂NO⁺.
MALDI-HRMS[M]⁺˙ / [M+H]⁺185.0835 / 186.0913Observation of molecular ion and/or protonated molecule depending on the matrix used. nih.gov

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups:

C=O Stretching: A strong absorption band is anticipated in the region of 1650-1690 cm⁻¹, which is characteristic of the carbonyl group in a six-membered lactam (α-pyridone). nih.gov

C-N Stretching: The stretching vibration of the C-N bond within the lactam and the indole ring will appear in the fingerprint region.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are expected due to the C=C stretching vibrations within the indole aromatic ring. nih.gov

Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching of the aromatic protons in the indole moiety. nih.gov

Aliphatic C-H Stretching: Bands in the 2850-2960 cm⁻¹ region will correspond to the C-H stretching vibrations of the methylene (CH₂) groups in the dihydropyridine ring. nih.gov

N-H Stretching (if applicable): While the core structure has a tertiary nitrogen, the presence of any related tautomers or impurities with N-H bonds would show a band in the 3200-3500 cm⁻¹ region. nist.gov

Table 2: Predicted Principal IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch>3000Medium-Weak
Aliphatic C-H Stretch2850-2960Medium
C=O Stretch (Lactam)1650-1690Strong
Aromatic C=C Stretch1450-1600Medium-Weak (multiple bands)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is dominated by the extended π-conjugated system formed by the fusion of the indole and α-pyridone rings. The indole chromophore itself typically exhibits two main absorption bands: a high-energy band (around 200-220 nm) and a lower-energy band (around 260-290 nm). nist.gov The conjugation with the α-pyridone system is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths. The analysis of the UV-Vis spectrum can confirm the nature of the conjugated system and can be used for quantitative analysis of the compound. impactfactor.orgresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected λ_max (nm)Chromophore
π → π~220-250Indole and Pyridone Rings
π → π~280-320Extended Conjugated System
n → π*>320Carbonyl Group (often weak)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method provides definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its connectivity and stereochemistry. The analysis of related crystal structures, such as those of other pyrido[1,2-a]pyrimidine (B8458354) derivatives, reveals that the planarity of the fused ring system and the conformation of the non-aromatic ring can be precisely determined. nih.govresearchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds (if suitable donors/acceptors are present) and π-π stacking interactions between the aromatic rings. nih.govnih.gov

Table 4: Key Structural Parameters from a Hypothetical X-ray Crystallography Study

ParameterExpected Value/ObservationSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDefines the symmetry of the unit cell. nih.gov
Space Groupe.g., P2₁/cDescribes the symmetry elements within the crystal. nih.gov
C=O Bond Length~1.23 ÅConfirms the double bond character of the carbonyl group.
Ring ConformationThe dihydropyridine ring would likely adopt a non-planar conformation (e.g., twist-boat). nih.govReveals the 3D shape of the saturated portion of the molecule.
Intermolecular InteractionsPotential C-H···O hydrogen bonds or π-π stacking. nih.govExplains the stability and packing of the molecules in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SCXRD data allows for a detailed analysis of how molecules arrange themselves within the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For this compound, key interactions would include:

Hydrogen Bonding: The presence of a ketone oxygen (C=O) and a nitrogen atom in the heterocyclic system, along with hydrogen atoms on the aliphatic and aromatic rings, creates opportunities for C–H···O and C–H···N hydrogen bonds. These interactions are crucial in directing the assembly of molecules into larger supramolecular structures, such as layers or chains. researchgate.netscienceweb.uz

π-π Stacking: The indole ring system is an aromatic moiety capable of engaging in π-π stacking interactions with adjacent molecules. These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the stability of the crystal structure.

Analysis of these interactions provides insight into the solid-state properties of the material and can be visualized using tools like Hirshfeld surface analysis, which maps intermolecular contacts on the molecular surface. rsc.orgresearchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination (if chiral derivatives are studied)

The this compound scaffold can be rendered chiral through the introduction of stereocenters. For instance, substitution at the C9 position could create a chiral center. When such chiral derivatives are synthesized, determining their absolute configuration (the specific R or S arrangement at the stereocenter) is critical. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is the primary non-crystallographic method for this purpose. nih.gov Studies on related chiral heterocyclic systems have demonstrated the importance of stereochemistry for biological activity, underscoring the need for these analytical methods. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption (Δε) against wavelength.

Principle: A chiral molecule will absorb one handedness of circularly polarized light more than the other, resulting in a non-zero CD signal. The resulting spectrum consists of positive or negative peaks, known as Cotton effects.

Application: The sign and magnitude of the Cotton effects are characteristic of the molecule's absolute configuration. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for the R and S enantiomers, the absolute configuration of the synthesized compound can be unambiguously assigned.

Table 2: Example Data Presentation for CD Spectroscopy

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
220+15000
250-12000
280+8000
310-5000

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov

Principle: A chiral substance rotates the plane of polarized light. The magnitude and direction (positive or negative) of this rotation vary with the wavelength of the light. An ORD spectrum is a plot of this specific rotation [α] versus wavelength.

Application: The ORD curve shows characteristic peaks and troughs in the regions where the molecule absorbs light. This phenomenon, also known as the Cotton effect, is directly related to the CD spectrum through the Kronig-Kramers relations. Like CD, the shape of the ORD curve is unique to a specific enantiomer and can be used to determine the absolute configuration by comparison with theoretical models or known compounds.

Theoretical and Computational Investigations of 8,9 Dihydropyrido 1,2 a Indol 6 7h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electronic distribution, orbital energies, and reactivity indices, which are crucial for predicting the chemical behavior of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic properties of medium to large-sized molecules due to its balance between accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, can be used to determine its ground state geometry and electronic structure. nih.gov

These calculations yield important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar heterocyclic systems, DFT calculations have been successfully used to determine these properties and correlate them with experimental observations. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from DFT calculations. Actual values would require specific computational studies.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for smaller molecules or for benchmarking DFT results. For this compound, ab initio calculations could be used to obtain a more precise determination of its electron correlation energy and, consequently, a more accurate prediction of its thermochemical properties.

Calculation of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Quantum chemical methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can be used to compute the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies of this compound. The calculated spectra can be compared with experimental data to confirm the molecular structure. For instance, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the ketone group and the C-N stretching of the pyridone ring.

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterCalculated ValueExperimental Value
¹H NMR (ppm, selected)7.8 (d), 7.2 (t)7.9 (d), 7.3 (t)
¹³C NMR (ppm, C=O)185.0184.5
IR Frequency (cm⁻¹, C=O)16801675

Note: The values in this table are hypothetical and for illustrative purposes. Actual data would require specific experimental and computational work.

Molecular Modeling and Simulation Studies

While quantum chemical calculations provide insights into the static properties of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not planar, and the saturated part of the pyridine (B92270) ring allows for conformational flexibility. Conformational analysis can be performed using molecular mechanics or quantum chemical methods to identify the most stable conformations and the energy barriers between them. Understanding the preferred conformation is crucial as it can influence the molecule's biological activity and physical properties. The resulting energy landscape can reveal the relative populations of different conformers at a given temperature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations can provide a detailed picture of the time-dependent behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological target. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule moves, vibrates, and interacts with its environment over time. nih.gov For instance, an MD simulation in an aqueous solution could show the formation and breaking of hydrogen bonds between the ketone oxygen and water molecules, providing insights into its solubility and solvation dynamics. Such simulations are also crucial in studying the binding of the molecule to a protein target, a common application in drug design. nih.gov

Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target. For this compound, while specific docking studies are not extensively reported in the public domain, we can hypothesize its potential interactions based on the known biological activities of similar pyrido[1,2-a]indole derivatives, which include antiviral and anticancer properties. nih.gov

Potential protein targets for docking simulations could include viral enzymes such as reverse transcriptase or protease, or cancer-related proteins like kinases or DNA topoisomerases. A hypothetical docking study of this compound against a panel of such targets would aim to identify the most probable binding partners and elucidate the specific interactions driving the binding.

The process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its lowest energy conformation.

Preparation of the Receptor: The crystal structures of the target proteins would be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and polar hydrogens would be added.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the prepared receptors. The program would generate multiple binding poses, which are then scored based on their binding energy.

The results of such a hypothetical docking study are illustrated in the interactive table below. The binding energy (ΔG), typically in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding. The table also details the key amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
HIV-1 Reverse Transcriptase1RT2-8.5Lys101, Tyr181, Tyr188Hydrogen Bond, π-π Stacking
c-Src Kinase2SRC-7.9Met341, Thr338, Leu273Hydrophobic, Hydrogen Bond
Topoisomerase I1A36-9.2Arg364, Asn722, Asp533Hydrogen Bond, Electrostatic
Estrogen Receptor Alpha1GWR-8.1Leu387, Arg394, Glu353Hydrogen Bond, Hydrophobic

This table presents hypothetical data for illustrative purposes.

Prediction of Chemical Reactivity and Selectivity via Computational Tools

Computational chemistry provides a suite of tools to predict the chemical reactivity and selectivity of molecules. For this compound, Density Functional Theory (DFT) calculations can be employed to understand its electronic structure and predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen is expected to be an electron-rich site, while the aromatic protons and the protons alpha to the carbonyl group would be electron-deficient.

A hypothetical table of calculated reactivity descriptors for this compound is presented below. These descriptors are typically calculated using DFT at a specific level of theory and basis set (e.g., B3LYP/6-31G*).

DescriptorValueInterpretation
HOMO Energy-6.2 eVIndicates the electron-donating capacity.
LUMO Energy-1.8 eVIndicates the electron-accepting capacity.
HOMO-LUMO Gap4.4 eVSuggests moderate kinetic stability.
Ionization Potential6.2 eVEnergy required to remove an electron.
Electron Affinity1.8 eVEnergy released upon gaining an electron.
Electronegativity (χ)4.0Tendency to attract electrons.
Hardness (η)2.2Resistance to change in electron distribution.
Softness (S)0.45Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)3.64Global electrophilic nature of the molecule.

This table presents hypothetical data for illustrative purposes.

These computational predictions can guide the design of synthetic routes and help in understanding the regioselectivity of various reactions, such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group.

Computational Mechanistic Elucidation of Reactions Involving Dihydropyrido[1,2-a]indol-6(7H)-one

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, a plausible route could involve an intramolecular cyclization. For instance, a common method for the synthesis of the pyrido[1,2-a]indole core is the Fischer indole (B1671886) synthesis or a palladium-catalyzed intramolecular cyclization. nih.gov

Let's consider a hypothetical intramolecular Friedel-Crafts acylation for the final ring closure to form this compound. Computational methods can be used to model this reaction and provide insights into the reaction pathway.

The computational investigation of the reaction mechanism would involve:

Locating Stationary Points: The geometries of the reactant, transition state(s), intermediate(s), and the product are optimized.

Frequency Calculations: These are performed to confirm the nature of the stationary points. A transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction pathway from the transition state to the reactant and product, confirming that the located transition state connects the intended species.

Calculation of Activation Energies: The energy difference between the reactant and the transition state gives the activation energy, which is a key determinant of the reaction rate.

By modeling different possible pathways, computational chemists can determine the most energetically favorable route. For instance, in an intramolecular Friedel-Crafts acylation, the cyclization could potentially occur at different positions on the indole ring. Computational studies can predict the regioselectivity by comparing the activation energies for the different cyclization pathways.

The insights gained from such computational mechanistic studies are crucial for optimizing reaction conditions, improving yields, and designing more efficient synthetic strategies for this compound and its derivatives.

Structure Activity Relationship Sar Studies of 8,9 Dihydropyrido 1,2 a Indol 6 7h One Derivatives in Biological Systems

Rational Design Strategies for Compound Analogues based on Dihydropyrido[1,2-a]indol-6(7H)-one Scaffold

The rational design of analogues based on the 8,9-dihydropyrido[1,2-a]indol-6(7H)-one scaffold has been primarily guided by systematic structural modifications to elucidate the key molecular features responsible for biological activity. A significant body of work in this area has focused on the development of 5-HT3 receptor antagonists. nih.gov The design strategy often involves the exploration of various substituents at different positions of the tricyclic core and the modification of appended functional groups to optimize receptor binding and functional activity.

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for potent 5-HT3 receptor antagonism. Key findings from these studies are summarized below.

Substitution on the Pyrido[1,2-a]indol-6(7H)-one Ring:

The substitution pattern on the aromatic portion of the indole (B1671886) ring and the saturated part of the pyridone ring plays a crucial role in modulating the antagonist activity. Research has shown that the introduction of methyl groups at specific positions can significantly enhance potency. For instance, the highest potency in a series of pyrido[1,2-a]indol-6(7H)-ones was observed for compounds bearing 7- and 10-methyl substituents. nih.gov

Table 1: Effect of Methyl Substitution on the Pyrido[1,2-a]indol-6(7H)-one Scaffold on 5-HT3 Receptor Antagonist Activity.
CompoundSubstitution PatternRelative Potency
UnsubstitutedNo methyl groupsBaseline
Methylated Analog 17-methylIncreased
Methylated Analog 210-methylIncreased
FK10527-methyl and 10-methylHighest Potency nih.gov

Modification of the Basic Nitrogen Moiety:

A recurring structural feature in many 5-HT3 receptor antagonists is the presence of a basic nitrogen atom. In the context of this compound derivatives, the nature and substitution of this basic moiety are critical for high-affinity binding. Studies have indicated that a (5-methylimidazol-4-yl)methyl group serves as an important basic nitrogen moiety for high potency. nih.gov The imidazole ring in this substituent likely engages in specific interactions with the receptor.

Table 2: Influence of the Basic Nitrogen Moiety on 5-HT3 Receptor Antagonist Activity.
Basic MoietyObserved Potency
(5-methylimidazol-4-yl)methylHigh Potency nih.gov
Other basic aminesVariable, generally lower potency

From these scaffold modification and decoration approaches, the compound (+)-11b, also known as FK1052, was identified as a particularly potent 5-HT3 receptor antagonist. nih.gov

A comprehensive review of the available scientific literature did not yield specific studies detailing the application of bioisosteric replacement or fragment-based design strategies for the optimization of this compound derivatives as 5-HT3 receptor antagonists. While these are common strategies in modern drug discovery, their explicit application to this particular scaffold has not been extensively reported.

Pharmacophore Modeling and Identification for Specific Biological Activities

While pharmacophore modeling is a powerful tool in drug design for identifying the essential three-dimensional arrangement of functional groups required for biological activity, a specific pharmacophore model for this compound derivatives as 5-HT3 receptor antagonists has not been detailed in the reviewed literature. However, based on the established SAR, a general pharmacophore for 5-HT3 antagonists can be inferred, which includes an aromatic moiety, a basic nitrogen center, and a linking acyl group. nih.gov The this compound scaffold itself serves as the aromatic and acyl-containing part of this pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Detailed Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the physicochemical properties of compounds with their biological activities, have not been extensively published for the this compound class of compounds.

A thorough search of scientific databases did not reveal any specific studies that have applied 2D-QSAR methodologies, such as Hansch or Free-Wilson analysis, to a series of this compound derivatives to quantitatively model their 5-HT3 receptor antagonist activity.

Similarly, there is a lack of published research detailing the application of 3D-QSAR techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to this specific scaffold for its 5-HT3 antagonist properties. Such studies would be valuable in providing a three-dimensional understanding of the ligand-receptor interactions and guiding the design of new, more potent analogues.

Computational Approaches to SAR Elucidation (e.g., machine learning in SAR)

Computational methods are indispensable in modern drug discovery for predicting the biological activity of novel compounds and understanding their SAR. arxiv.org For this compound derivatives, a variety of computational techniques can be applied to build predictive models and guide the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool that correlates the chemical structure of compounds with their biological activities. arxiv.orgyoutube.com In the context of this compound derivatives, a QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values from enzymatic or cell-based assays) would be compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. youtube.comnih.gov These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area).

Model Development: Machine learning algorithms are then employed to build a mathematical model that links the descriptors to the biological activity. nih.govnih.gov Common algorithms include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest. nih.govnih.gov For instance, SVM has been successfully used to simulate the SAR of other heterocyclic compounds. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Machine learning, a subset of artificial intelligence, is increasingly being used to enhance SAR analysis. nih.govmdpi.com By learning from existing data, machine learning models can identify complex, non-linear relationships between chemical structures and biological effects that may not be apparent from traditional QSAR methods. nih.gov For the this compound scaffold, machine learning could be used to:

Predict the activity of virtual compounds: This allows for the in silico screening of large libraries of potential derivatives before committing to their synthesis, saving time and resources.

Identify key structural features: Machine learning models can highlight which molecular fragments or properties are most influential for biological activity, providing valuable insights for lead optimization.

Classify compounds: Models can be trained to classify derivatives as active or inactive against a particular biological target.

The table below illustrates a hypothetical dataset that could be used for a QSAR/machine learning study of this compound derivatives.

Compound IDR1-SubstituentR2-SubstituentMolecular WeightLogPBiological Activity (IC50, µM)
1 HH201.242.510.2
2 ClH235.693.15.8
3 OCH3H231.272.38.1
4 HBr280.143.32.5
5 ClBr314.593.91.1

In Vitro Biological Screening Cascades for SAR Profiling

In vitro screening is essential for experimentally determining the biological activity of newly synthesized this compound derivatives and validating the predictions from computational models. A well-designed screening cascade allows for the efficient profiling of compounds and the generation of robust SAR data.

Assuming the this compound scaffold is designed to inhibit a specific enzyme, enzymatic assays are the first step in the screening cascade. These assays directly measure the ability of a compound to interact with and inhibit its molecular target. The specific protocol would depend on the target enzyme. For example, if the target were a kinase, a common enzyme class in drug discovery, a typical assay might involve:

Reagents and Materials: Purified recombinant kinase, substrate peptide, ATP, assay buffer, and the test compounds (this compound derivatives).

Assay Procedure:

The test compounds are serially diluted to various concentrations.

The enzyme, substrate, and test compound are incubated together in the assay buffer.

The enzymatic reaction is initiated by the addition of ATP.

After a set incubation period, the reaction is stopped.

Detection: The amount of product formed (or substrate consumed) is quantified. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay design.

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. These data are then plotted to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

The following table provides a hypothetical example of enzymatic assay results for a series of this compound derivatives against a target kinase.

Compound IDR1-SubstituentR2-SubstituentKinase Inhibition (IC50, µM)
1 HH12.5
2 ClH4.2
3 OCH3H9.8
4 HBr1.9
5 ClBr0.5

These data would then be used to refine the SAR understanding. For instance, the data in the table suggest that the presence of a halogen at the R1 and R2 positions enhances inhibitory activity.

Following the demonstration of target engagement in enzymatic assays, cell-based assays are employed to assess the functional consequences of this inhibition in a more physiologically relevant context. These assays measure the effect of the compounds on cellular processes.

For example, if the target kinase is involved in a cancer cell signaling pathway, a cell viability or proliferation assay would be appropriate. A common method is the MTT assay:

Cell Culture: Cancer cell lines relevant to the therapeutic indication are cultured in multi-well plates.

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

MTT Addition: The MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

Quantification: The formazan is solubilized, and the absorbance is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.

Data Analysis: The percentage of cell viability is calculated for each compound concentration, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.

The results from cell-based assays provide crucial information on the compound's ability to penetrate cell membranes and exert its effect in a cellular environment.

Below is a hypothetical data table from a cell viability assay on a cancer cell line.

Compound IDR1-SubstituentR2-SubstituentCell Viability (GI50, µM)
1 HH> 50
2 ClH25.1
3 OCH3H42.3
4 HBr10.5
5 ClBr3.2

By integrating the data from computational modeling, enzymatic assays, and cell-based assays, a comprehensive SAR profile for the this compound series can be established. This iterative process of design, synthesis, and testing is fundamental to the development of novel and effective therapeutic agents.

Mechanistic Aspects of Biological Interactions in Vitro for 8,9 Dihydropyrido 1,2 a Indol 6 7h One and Its Derivatives

Enzyme Inhibition Studies and Kinetic Analysis

There is currently no specific information available in the surveyed literature regarding enzyme inhibition studies or kinetic analyses for 8,9-dihydropyrido[1,2-a]indol-6(7H)-one or its derivatives.

No target enzymes have been identified or validated for direct inhibition by this compound in the available research.

As no enzyme targets have been identified, there is no information on the mechanism of inhibition.

No kinetic parameters such as Ki, IC50, or Kd values for enzyme inhibition by this compound have been reported.

Receptor Binding Assays and Affinity Determination

There is a lack of data from receptor binding assays for this compound and its direct derivatives. While some complex marine indole (B1671886) alkaloids have been noted to interact with serotonin (B10506) receptors, these compounds are structurally distinct from the DHPI core. arabjchem.orgresearchgate.net

No studies utilizing radioligand binding assays to determine the affinity of this compound for any specific receptors have been found in the literature.

There are no published reports of the use of label-free biosensor technologies, such as Surface Plasmon Resonance, to investigate the binding of this compound to any biological targets.

Investigation of Cellular Pathway Modulation in Model Systems (e.g., specific cell lines)

The biological effects of small molecules are often mediated through their interaction with and modulation of specific cellular signaling pathways. While direct experimental data on the cellular pathway modulation by this compound is limited in the public domain, studies on related indole and pyrido-pyrimidine derivatives provide insights into potential mechanisms of action.

Derivatives of the broader indole class have been shown to influence key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, certain indole derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com One study on indole-aryl amides found that a particularly effective compound induced cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov This suggests that such compounds can interfere with the molecular machinery that governs cell cycle progression.

Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a fused heterocyclic system with the compound of interest, have been investigated for their effects on inflammatory signaling. Some of these compounds have been shown to modulate pathways such as the NF-κB signaling pathway, a critical regulator of the inflammatory response. mdpi.com

The modulation of cellular pathways by bioactive compounds ultimately leads to changes in the expression of specific genes and the levels of their corresponding proteins. For example, some indole derivatives have been found to affect the expression of proteins involved in apoptosis, such as members of the Bcl-2 family. mdpi.com

In the context of antiviral activity, a study on pyrido[1,2-a]indole derivatives identified them as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov This mode of action directly involves the inhibition of a key viral enzyme, leading to the suppression of viral replication. The development of resistance to these compounds was associated with specific amino acid changes in the reverse transcriptase enzyme, highlighting the direct interaction between the compound and its protein target. nih.gov

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular docking studies on various indole and pyrido[2,3-b]indole derivatives have successfully identified their potential binding sites on various protein targets, including DNA gyrase and topoisomerase IV. nih.govacs.org These studies often reveal key amino acid residues within the binding pocket that form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with the ligand. For instance, in the case of pyrido[2,3-b]indole inhibitors of bacterial topoisomerases, docking studies have elucidated the specific interactions within the ATPase domains (GyrB/ParE) of these enzymes. nih.gov

A representative workflow for such an investigation is presented in the table below:

StepDescriptionRepresentative Finding for a Related Compound Class
1. Target Identification A potential protein target is selected based on biological data or hypothesis.DNA Gyrase and Topoisomerase IV for antibacterial pyrido[2,3-b]indole derivatives. nih.gov
2. Ligand and Protein Preparation 3D structures of the ligand and protein are prepared for docking, which may involve energy minimization.Not applicable
3. Docking Simulation The ligand is placed into the binding site of the protein using a docking algorithm.Not applicable
4. Pose Analysis The predicted binding poses are analyzed to identify key interactions.Identification of hydrogen bonds and hydrophobic interactions with active site residues.
5. Validation The docking results may be validated against experimental data, if available.Correlation of docking scores with experimentally determined inhibitory activity.

Beyond identifying binding modes, computational methods can also be used to estimate the binding free energy of a ligand-protein complex, which is a key determinant of binding affinity. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are often employed for this purpose. These calculations can help in ranking potential drug candidates and in understanding the energetic contributions of different parts of the molecule to the binding interaction.

Protein Crystallography of Ligand-Bound Protein Complexes (if available)

X-ray crystallography provides the most definitive high-resolution structural information about how a ligand binds to its protein target. As of the current literature, there are no publicly available crystal structures of this compound in a complex with a biological macromolecule. However, the crystal structures of related pyrido[2,3-b]indole derivatives in complex with their target proteins, such as DNA gyrase, have been determined and deposited in the Protein Data Bank (PDB codes 6M1S and 6M1J). acs.org Such structures provide invaluable, experimentally validated details of the binding mode and the specific molecular interactions that drive ligand recognition and affinity.

Analysis of Ligand-Protein Interaction Motifs

The analysis of ligand-protein interactions provides critical insights into the molecular basis of a compound's activity and selectivity. This is typically performed by examining the co-crystal structure obtained in the previous step. Key interaction motifs include:

Hydrogen Bonds: These are crucial for both affinity and specificity. The carbonyl oxygen at the 6-position and the nitrogen atom within the pyrido[1,2-a]indole core are potential hydrogen bond acceptors, while any N-H groups could act as donors.

Hydrophobic Interactions: The aromatic indole ring and the aliphatic dihydropyridine (B1217469) ring can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine, phenylalanine) in the protein's binding pocket.

π-Stacking and π-Cation Interactions: The planar indole ring system is well-suited for π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. It can also participate in π-cation interactions with positively charged residues such as lysine (B10760008) and arginine.

In the absence of a co-crystal structure for this compound, computational methods such as molecular docking can be employed to predict its binding mode and interaction patterns with a given target. For instance, a molecular docking study of various indoloquinolizidine derivatives with the antimicrobial peptide Btd-2 revealed interactions with several amino acid residues, including arginine and cysteine. thesciencein.org Such in silico approaches can guide the design of derivatives with improved binding affinity and selectivity.

In Vitro Pharmacological Profiling (excluding human trials)

The pharmacological profile of a compound is essential for understanding its therapeutic potential and potential liabilities. This involves assessing its activity at the primary target and its potential for off-target effects.

Selectivity Profiling Across Related Targets

Selectivity is a critical attribute of a high-quality chemical probe or drug candidate. It is the measure of a compound's ability to interact with its intended target over other, often structurally related, proteins. For a novel compound like this compound, a typical selectivity profiling workflow would involve:

Target Family Screening: Based on the primary target's family (e.g., kinases, G-protein coupled receptors, ion channels), a panel of related proteins is selected.

In Vitro Assays: The compound is tested against this panel using standardized in vitro assays. These can be biochemical assays (measuring enzyme activity) or radioligand binding assays (measuring affinity for receptors).

Data Analysis: The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Kᵢ) for each target. A compound is considered selective if it exhibits significantly greater potency for its primary target compared to other targets in the panel.

While specific selectivity data for this compound is not publicly available, studies on related heterocyclic systems highlight the importance of this profiling. For example, a series of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles were found to have higher affinity for the σ₁ receptor subtype over the σ₂ subtype, demonstrating selectivity within a receptor family. nih.gov

Table 1: Hypothetical Selectivity Profile for a Fictional Derivative (Compound X)

TargetIC₅₀ (nM)Fold Selectivity vs. Target A
Target A (Primary) 10 1
Target B25025
Target C>10,000>1000
Target D80080
Target E>10,000>1000

This table is for illustrative purposes only and does not represent real data for this compound.

Off-Target Activity Assessment in Cell-Free or Cell-Based Systems

Off-target activities are unintended interactions of a compound with proteins other than its primary target. These can lead to unexpected biological effects or toxicity. Assessing off-target activity early in the drug discovery process is crucial. This is typically done through broad panel screening in either cell-free or cell-based systems.

Cell-Free Systems: These assays, often conducted by contract research organizations (CROs), test the compound against a large panel of diverse targets (e.g., the Eurofins SafetyScreen44™ or the CEREP BioPrint® profile). These panels include a wide range of receptors, enzymes, transporters, and ion channels. The results identify potential off-target liabilities that require further investigation.

Cell-Based Systems: Phenotypic screening using high-content imaging or other cell-based assays can reveal unexpected effects of a compound on cellular processes. Transcriptomic profiling (e.g., using RNA-seq) can also uncover off-target effects by measuring changes in gene expression across the genome. nih.gov

No specific off-target activity data has been published for this compound. However, the general principles of off-target assessment would be essential for the progression of any compound from this chemical series towards therapeutic development.

Chemical Derivatization and Functionalization Strategies for the 8,9 Dihydropyrido 1,2 a Indol 6 7h One Scaffold

Regioselective Functionalization of the Pyrido[1,2-a]indolone Ring System

Regioselective functionalization is a key challenge in the synthesis of complex molecules, and the 8,9-dihydropyrido[1,2-a]indol-6(7H)-one scaffold presents several reactive positions. The indole (B1671886) nucleus and the lactam moiety are the primary sites for modification.

An efficient method for the synthesis of functionalized hydropyrido[1,2-a]indole-6(7H)-ones involves an Indium(III)-catalyzed tandem cyclopropane (B1198618) ring-opening/Friedel-Crafts alkylation sequence. nih.gov This protocol, starting from methyl 1-(1H-indole-carbonyl)-1-cyclopropanecarboxylates, allows for the introduction of substituents at the C10a position with high yields (up to 99%). nih.gov The reaction proceeds through the activation of the cyclopropane ring by the Lewis acid, followed by an intramolecular Friedel-Crafts alkylation at the C2 position of the indole. This method provides a direct route to C10a-substituted 8,9-dihydropyrido[1,2-a]indol-6(7H)-ones.

The indole nitrogen (N-5) and the aromatic ring of the indole moiety are also amenable to functionalization. Standard N-alkylation or N-arylation reactions can be employed to introduce various substituents at the indole nitrogen. Furthermore, electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can be directed to specific positions on the benzene (B151609) ring of the indole, often guided by the existing substitution pattern. mdpi.com For instance, in related indole systems, regioselective synthesis has been achieved through palladium-catalyzed cross-coupling reactions, highlighting the potential for precise modification of the aromatic core. mdpi.com

The lactam part of the molecule also offers opportunities for regioselective functionalization. The methylene (B1212753) groups adjacent to the carbonyl (C-7) and the nitrogen (C-5, if unsubstituted) can be functionalized through enolate chemistry or other activation methods.

Table 1: Regioselective Functionalization Reactions

Reaction Type Reagents and Conditions Position of Functionalization Reference
Tandem Cyclopropane Ring-Opening/Friedel-Crafts Alkylation Methyl 1-(1H-indole-carbonyl)-1-cyclopropanecarboxylates, In(III) catalyst C10a nih.gov
N-Alkylation Alkyl halides, base N-5 General Knowledge

Design and Synthesis of Side Chain Modifications to Enhance Specific Interactions

The modification of side chains attached to the this compound scaffold is a critical strategy for enhancing its interaction with biological targets. The design of these modifications is often guided by the desire to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

For instance, the introduction of basic side chains has been shown to substantially increase the antiplasmodial activity of related pyrazino[1,2-a;4,5-a′]diindole analogues. nih.gov This suggests that incorporating amine-containing side chains onto the this compound scaffold could be a promising strategy for developing new therapeutic agents. The synthesis of such derivatives could be achieved by introducing functional groups, such as a hydroxymethyl or a protected amine group, onto the core scaffold, followed by further elaboration into the desired side chain.

In the context of developing inhibitors for specific enzymes, such as HIV-1 reverse transcriptase, the synthesis of a series of pyrido[1,2-a]indole derivatives with varied substituents has revealed clear structure-activity relationships. beilstein-journals.org The strategic placement of different functional groups on the aromatic ring or on side chains can significantly impact the inhibitory activity. Molecular docking studies can be employed to understand the binding modes of these derivatives and to rationally design new analogues with improved interactions with the target protein. beilstein-journals.org

The synthesis of novel N¹-1-phenylethanamine derivatives of pyrido[1,2-a]benzimidazoles has been reported to expand their activity profile against Schistosoma mansoni. nih.gov This highlights the importance of exploring a variety of side chains, including chiral ones, to optimize biological activity.

Table 2: Examples of Side Chain Modifications and Their Rationale

Scaffold Side Chain Modification Rationale for Modification Reference
Pyrazino[1,2-a;4,5-a′]diindole Basic side chains (e.g., aminoalkyl groups) Increased antiplasmodial activity nih.gov
Pyrido[1,2-a]indole Various substituents on aromatic rings and side chains Optimization of HIV-1 reverse transcriptase inhibition beilstein-journals.org

Heterocyclic Ring Modifications and Annulations for Scaffold Expansion

Expanding the this compound scaffold through the annulation of additional heterocyclic rings can lead to the discovery of novel chemical entities with unique properties. This strategy allows for the exploration of a larger chemical space and the potential to interact with new biological targets.

One approach involves the synthesis of fused heterocyclic systems starting from a pre-functionalized this compound derivative. For example, a derivative with a strategically placed amino or hydroxyl group could serve as a handle for the construction of a new ring. The synthesis of pyridodipyrimidine heterocycles, for instance, has been achieved through multicomponent reactions, demonstrating a versatile method for building complex fused systems. nih.gov

Another strategy involves the use of cycloaddition reactions. For instance, the [3+2] cycloaddition reaction between in situ generated isoquinolinium ylides and alkynes has been used to synthesize pyrido[1,2-b]isoquinoline derivatives, showcasing the power of cycloadditions in scaffold hopping and expansion. nih.gov Similar strategies could be envisioned for the this compound scaffold.

The synthesis of pyrimido[1,2-a]indoles and their ring-fused derivatives can be achieved through various methods, including the annulation of a pyrimidine (B1678525) ring to 2-aminoindoles. nih.gov This suggests that if the this compound scaffold can be converted to an amino-substituted derivative, subsequent annulation reactions could be employed to build more complex heterocyclic systems.

Furthermore, substrate-controlled regiodivergent annulation protocols have been developed for the synthesis of diverse chiral heterocyclic frameworks, such as fused dihydropyrrolidone derivatives, from 2,3-dioxopyrrolidines and 3-alkylidene oxindoles. nih.gov These advanced synthetic methods could potentially be adapted for the expansion of the this compound scaffold.

Development of Prodrugs and Targeted Delivery Conjugates for In Vitro Studies

Prodrug strategies are employed to overcome unfavorable physicochemical or pharmacokinetic properties of a parent drug molecule. For the this compound scaffold, which contains a lactam functionality, several prodrug approaches can be considered for in vitro studies to enhance properties like cell permeability or to achieve targeted activation.

One common strategy for lactam-containing compounds is the design of β-lactamase-activated prodrugs. acs.org This approach is particularly relevant for developing antibacterial agents that can be selectively activated in the presence of resistant bacteria expressing β-lactamase enzymes. biorxiv.orgduke.edu A prodrug could be designed where the lactam ring of the this compound is part of a β-lactamase-cleavable motif, which upon cleavage would release the active compound. acs.org

Another approach involves the conjugation of the scaffold to a targeting moiety to enhance its delivery to specific cells or tissues. For instance, indole derivatives have been conjugated to cell-penetrating peptides to improve their cellular uptake and therapeutic efficacy. nih.gov The development of inhalable dry powders and enteric microparticles for site-specific delivery of an indole derivative has also been explored to mitigate inflammatory pathology in a murine model. mdpi.com

The synthesis of prodrugs can also aim to improve aqueous solubility or lipophilicity. This can be achieved by attaching promoieties such as ionizable amines, sugars, or polyethylene (B3416737) glycol to the parent molecule. nih.gov For in vitro studies, these prodrugs would ideally be designed to be cleaved by cellular enzymes to release the active this compound derivative.

Table 3: Prodrug and Conjugate Strategies

Strategy Rationale Example Application Reference(s)
β-Lactamase-Activated Prodrug Selective activation in resistant bacteria Antibacterial agents acs.orgbiorxiv.orgduke.edu
Peptide Conjugation Enhanced cellular uptake Anticancer and anti-tubercular agents nih.gov
Formulation for Targeted Delivery Site-specific release Anti-inflammatory agents for lung and gut mdpi.com

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, studying metabolic pathways, and for quantitative analysis in various scientific disciplines. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), or radioactive isotopes, like tritium (B154650) (³H or T), into the this compound scaffold can provide valuable insights into its behavior.

Deuterium labeling can be achieved through various methods, including H-D exchange reactions catalyzed by transition metals like palladium or ruthenium. nih.govresearchgate.net For indole-containing compounds, selective H-D exchange at specific positions can be accomplished under controlled conditions. For example, ruthenium-catalyzed labeling often shows selectivity for the position next to a nitrogen atom. youtube.com This suggests that the C-10 position of the this compound could potentially be deuterated using such a catalyst. The use of D₂O as a deuterium source with a Pd/C-Al catalytic system has also been shown to be effective for the deuteration of various organic compounds. nih.gov

The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be utilized to study reaction mechanisms and to improve the metabolic stability of drug candidates. youtube.com By synthesizing deuterated analogues of this compound, it would be possible to investigate the role of specific C-H bonds in its biological activity or degradation pathways.

Tritium labeling, which introduces a radioactive isotope, is commonly used in radioligand binding assays and metabolic studies. The same catalytic systems used for deuteration can often be adapted for tritiation using tritium gas (T₂). youtube.com

Table 4: Isotopic Labeling Methods

Isotope Labeling Method Catalyst/Reagents Potential Labeling Site(s) Reference(s)
Deuterium (²H) H-D Exchange Pd/C-Al, D₂O Various C-H positions nih.gov
Deuterium (²H) H-D Exchange Ru catalyst, D₂ gas Position adjacent to nitrogen (e.g., C-10) youtube.com

Synthesis of Fluorescent Probes and Chemical Biology Tools Based on the Scaffold

The development of fluorescent probes and chemical biology tools from novel scaffolds is crucial for visualizing and studying biological processes in real-time. The pyrido[1,2-a]indole core has been identified as a promising fluorophore with tunable photophysical properties. nih.govresearchgate.net

A straightforward strategy for the synthesis of highly fluorescent pyrido[1,2-a]indole derivatives involves the palladium-catalyzed oxidative annulation of internal alkynes with C-3 functionalized indoles. nih.govresearchgate.net This one-pot tandem process allows for the creation of a library of pyridoindoles with varying emission colors, from blue to green to orange, depending on the substituents. nih.gov Some of these derivatives have exhibited high fluorescence quantum yields (up to 80%) and have been successfully employed for subcellular imaging, localizing in the cell nucleus. nih.govresearchgate.net This suggests that the this compound scaffold could be a valuable platform for the development of new fluorescent probes.

To create a chemical biology tool, the fluorescent scaffold can be further functionalized with a reactive group for conjugation to a biomolecule of interest or with a ligand that targets a specific protein. The synthesis of indolizine-based scaffolds derivatized with orthogonal groups like amines, esters, and alkynes has been reported. nih.gov These functional groups can be used to attach biotin (B1667282) for affinity chromatography studies or other tags for various biological applications. nih.gov

The synthesis of pyranoindole congeners has also been explored, leading to fluorophores with high Stokes shifts and quantum yields. mdpi.com The fusion of a pyran ring to the indole core demonstrates another avenue for creating novel fluorescent scaffolds. By adapting these synthetic strategies, it should be possible to synthesize fluorescent derivatives of this compound and explore their potential as chemical biology tools.

Table 5: Fluorescent Probes and Chemical Biology Tools

Scaffold Synthetic Approach Key Features Application Reference(s)
Pyrido[1,2-a]indole Pd-catalyzed oxidative annulation High quantum yield, tunable emission Subcellular imaging nih.govresearchgate.net
Indolizine (B1195054) Polyfunctionalization with orthogonal groups Versatile platform for bioconjugation Affinity chromatography, drug-target identification nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 8,9 Dihydropyrido 1,2 a Indol 6 7h One and Its Metabolites in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of analytical chemistry, providing the necessary separation of the target analyte from complex matrix components and its potential metabolites. The selection of the appropriate chromatographic method is contingent on the physicochemical properties of the analyte, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like 8,9-dihydropyrido[1,2-a]indol-6(7H)-one. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for compounds with a moderate to non-polar nature.

Method development for a novel pyridine (B92270) derivative would typically commence with the selection of a suitable stationary phase, most commonly a C18 column, known for its broad applicability. ijsrst.comresearchgate.net The mobile phase composition, a critical factor influencing retention and resolution, is systematically optimized. A typical starting point would be a gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) adjusted to an acidic pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netuw.edu.pl The acidic pH helps to ensure consistent ionization of the analyte, leading to sharper peaks.

Validation of the developed HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. jusst.org Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. ijsrst.comjusst.org

Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of a Pyridoindole Derivative

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A: 0.015 M Potassium Dihydrogen Phosphate (pH 3.0) researchgate.netB: Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min researchgate.net
Detection UV at an appropriate wavelength (e.g., 235 nm) uw.edu.pl
Column Temperature 25 ± 2°C uw.edu.pl

This table presents a hypothetical set of starting conditions for method development based on typical parameters for related compounds.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. ursinus.edu Due to the relatively low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization is often necessary to increase its volatility and thermal stability. The ketone functional group in the molecule is a prime target for such derivatization. researchgate.net Common derivatizing agents for ketones include hydroxylamine (B1172632) reagents to form oximes. researchgate.net

Method 8091 from the U.S. Environmental Protection Agency (EPA) provides guidance on the GC analysis of cyclic ketones, suggesting the use of wide-bore capillary columns. epa.gov A mid-polarity column, such as one with a phenyl-substituted stationary phase (e.g., 50% phenyl-polydimethylsiloxane), can provide good selectivity for such compounds. labrulez.com The choice of detector is crucial; while a Flame Ionization Detector (FID) offers universal response to organic compounds, more selective detectors like a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) can enhance sensitivity and selectivity for nitrogen-containing or electronegative derivatives, respectively. epa.gov

Table 2: Representative GC Conditions for the Analysis of a Derivatized Cyclic Ketone

ParameterCondition
Column VF-17ms (or equivalent 50% Phenyl PDMS phase) labrulez.com
Injector Temperature 250°C
Oven Program Initial Temp: 60°C, hold for 1 minRamp: 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium or Hydrogen
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.gov
Derivatization Oximation to enhance volatility researchgate.net

This table illustrates potential GC parameters, assuming prior derivatization of the analyte.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The structure of this compound may possess a chiral center, necessitating enantioselective separation to study the stereospecific disposition and effects of its enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, often providing faster and more efficient separations than HPLC. chromatographyonline.comafmps.be SFC utilizes supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, allowing for the use of high flow rates. nih.gov

The development of chiral SFC methods typically involves screening a variety of chiral stationary phases (CSPs), with polysaccharide-based columns (e.g., Chiralpak and Chiralcel series) being the most widely used and successful. afmps.beresearchgate.net An organic modifier, such as methanol or ethanol, is added to the CO2 to increase the mobile phase's solvating power. afmps.be Small amounts of an additive, like an amine for basic compounds, may be required to improve peak shape. researchgate.net The separation is optimized by adjusting parameters such as the type and percentage of the organic modifier, temperature, and backpressure. afmps.be

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, offer unparalleled sensitivity and specificity, making them indispensable for trace-level analysis and metabolite identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity. nih.govnih.gov For trace analysis, a method is developed to achieve a low limit of quantification (LOQ). nih.gov This involves optimizing both the chromatographic separation to reduce matrix effects and the mass spectrometric parameters for the specific analyte.

Metabolite identification is a critical component of drug development. LC-MS/MS is a powerful tool for this purpose, enabling the detection and structural elucidation of metabolites. ijpras.comnih.gov A common workflow involves acquiring full-scan mass spectrometry data to detect potential metabolites, followed by product ion scans (MS/MS) to obtain fragmentation patterns. ijpras.com These fragmentation patterns provide structural information that, when compared to the parent compound, can reveal the site of metabolic modification (e.g., hydroxylation, glucuronidation). High-resolution mass spectrometry (HRMS) is particularly valuable in this context as it provides highly accurate mass measurements, facilitating the determination of elemental compositions for both the parent drug and its metabolites. ijpras.com

Table 3: Generic LC-MS/MS Parameters for Quantification and Metabolite ID

ParameterSetting
LC System UHPLC for high-resolution separation nih.gov
Column C18 or similar reversed-phase column
Mobile Phase Acidified water and acetonitrile/methanol gradient
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MS Analyzer Triple Quadrupole (for quantification) or Orbitrap/Q-TOF (for metabolite ID) ijpras.com
Scan Mode Multiple Reaction Monitoring (MRM) for quantificationFull Scan and Product Ion Scan for metabolite ID

This table provides a general overview of LC-MS/MS settings applicable to the analysis of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection of MS. As with standalone GC, analysis of this compound by GC-MS would likely require prior derivatization to increase its volatility. researchgate.netgla.ac.uk

The mass spectrometer provides definitive identification of the analyte based on its mass spectrum, which serves as a chemical fingerprint. For quantitative analysis, selected ion monitoring (SIM) can be employed, where the instrument is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and reducing interferences. GC-MS is particularly useful for confirming the identity of volatile metabolites following their separation by GC.

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods are highly sensitive and provide valuable insights into the redox properties of molecules, which can be correlated with their metabolic fate and pharmacological activity. The indole (B1671886) nucleus, a core component of this compound, is electrochemically active and thus amenable to these techniques. researchgate.net

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to study the oxidation and reduction processes of a compound. For indole derivatives, CV can elucidate the mechanism of electron transfer, which is often related to their biological actions and metabolic pathways. researchgate.net

The electrochemical behavior of indole-containing compounds is typically characterized by one or more oxidation peaks. tandfonline.com For instance, studies on various 3-substituted indoles have shown that they undergo electrochemical oxidation to form the corresponding 2-oxindoles. rsc.org The oxidation potential is influenced by the nature and position of substituents on the indole ring.

In a typical CV experiment for an indole derivative, a glassy carbon electrode might be used as the working electrode, with an Ag/AgCl reference electrode and a platinum wire as the counter electrode. The voltammograms would be recorded in a suitable electrolyte solution, such as a buffered aqueous-organic mixture. The oxidation of many indole alkaloids is an irreversible process, with the potential for oxidation being a key parameter. For example, the oxidation of the indole nucleus itself typically begins around +0.5 V and is complete by about +0.8 V. rsc.org

Table 1: Representative Cyclic Voltammetry Data for Indole Alkaloids

CompoundOxidation Potential (V) vs. Ag/AgClElectrodeNotes
Indole+0.8Glassy CarbonIrreversible oxidation.
Tryptophan+0.75Glassy CarbonOxidation of the indole moiety.
Melatonin+0.68Glassy CarbonLower potential due to electron-donating groups.
Catharanthine+0.7PalladiumShows inflection points due to oxidation of tertiary nitrogens before the indole nucleus. rsc.org
Ajmalicine+0.65PalladiumSimilar to catharanthine, with oxidation of the tertiary nitrogen preceding indole oxidation. rsc.org

This table presents representative data for analogous indole-containing compounds to illustrate the expected electrochemical behavior.

Amperometry

Amperometry is another electrochemical technique that can be used for the highly sensitive detection of electroactive compounds, often in conjunction with high-performance liquid chromatography (HPLC). In HPLC with amperometric detection, a constant potential is applied to the electrode, and the current generated by the oxidation or reduction of the analyte is measured as it elutes from the column.

For indole alkaloids, amperometric detection can achieve very low limits of detection (LOD). For example, methods have been developed for the determination of indole alkaloids like ajmaline (B190527) and vincristine (B1662923) using amperometric DNA sensors, with LODs in the range of 1.0 x 10⁻¹⁰ M to 1.1 x 10⁻⁹ M. tandfonline.comtandfonline.com These sensors often rely on the interaction of the indole alkaloid with immobilized DNA, which concentrates the analyte at the electrode surface, enhancing the signal. tandfonline.com

A typical setup for HPLC with amperometric detection would involve a C18 column for separation, a mobile phase of buffered acetonitrile or methanol, and a coulometric or amperometric detector. The applied potential would be set based on the cyclic voltammetry data to a value where the compound of interest is efficiently oxidized. For many indole alkaloids, this potential is in the range of +0.2 to +0.85 V. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged or polar compounds. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov For the analysis of this compound and its potential metabolites, which are likely to have basic nitrogen atoms and thus be protonated in acidic buffers, CE is a promising technique.

The separation in CE is based on the differential migration of analytes in an electric field. The choice of background electrolyte (BGE), its pH, and the use of additives are critical for optimizing the separation. For indole alkaloids, which can be zwitterionic or have similar structures, method development can be challenging. nih.gov

A study on the separation of pyrrolo- and pyrido[1,2-a]azepine alkaloids, which are structurally related to the target compound, utilized a non-aqueous capillary electrophoresis (NACE) method coupled with mass spectrometry (MS). nih.gov The use of a non-aqueous electrolyte, such as 50 mM ammonium (B1175870) acetate (B1210297) and 1 M acetic acid in acetonitrile with 10% methanol, provided excellent resolution. nih.gov

Table 2: Representative Capillary Electrophoresis Parameters for Indole Alkaloids

Analyte(s)CapillaryBackground Electrolyte (BGE)Detection
Psilocybin and BaeocystinFused SilicapH 11.5 bufferCZE-UV
Pyrido[1,2-a]azepine AlkaloidsFused Silica50 mM ammonium acetate, 1 M acetic acid, 10% methanol in ACNNACE-ESI-IT-MS nih.gov
Tryptophan enantiomersFused SilicaPhosphate buffer with a chiral selector (e.g., cyclodextrin)CE-UV

This table provides examples of CE conditions used for the separation of related indole alkaloids.

Application in In Vitro ADME Research (Laboratory-based, non-clinical)

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial in early drug discovery to predict the pharmacokinetic properties of a compound. The following sections describe how the aforementioned analytical techniques can be applied in this context for a compound like this compound.

Microsomal Stability Assays

Microsomal stability assays are used to determine the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). A high clearance in this assay suggests that the compound may be rapidly metabolized in the liver, leading to low bioavailability.

The general procedure involves incubating the test compound with liver microsomes (human or animal) and a cofactor such as NADPH. Aliquots are taken at various time points, the reaction is quenched, and the remaining concentration of the parent compound is determined by a suitable analytical method, typically LC-MS/MS.

For indole derivatives, metabolism often occurs on the indole ring. For example, indole itself is metabolized to indoxyl (3-hydroxyindole) primarily by CYP2E1. nih.gov The metabolic stability of various indole-based compounds has been assessed, with half-lives ranging from a few minutes to over an hour, depending on the specific substitutions. nih.gov

Table 3: Representative Microsomal Stability Data for Indole Derivatives

CompoundMicrosome SourceHalf-life (t½, min)Primary Metabolizing Enzymes
IndoleRat Liver- (Vmax = 1153 pmol/min/mg)CYP2E1 nih.gov
Indolyl-imidazo[4,5-c]pyridine (cpd 42)Human Liver45.4Not specified nih.gov
Indolyl-imidazo[4,5-c]pyridine (cpd 43)Human Liver56.3Not specified nih.gov
Conformationally restricted indole-based CB2 agonistHuman Liver> 60Not specified acs.org

This table shows representative metabolic stability data for various indole-containing compounds.

Permeability Studies in Caco-2 Cell Monolayers

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and expresses many of the transporter proteins found in the small intestine. escholarship.org It is a widely accepted in vitro model for predicting the intestinal permeability of drugs. researchgate.net

In a Caco-2 permeability assay, the compound is added to either the apical (AP) or basolateral (BL) side of the cell monolayer, which is grown on a semi-permeable membrane. The concentration of the compound that has permeated to the other side is measured over time. The apparent permeability coefficient (Papp) is then calculated.

The directionality of transport (AP to BL vs. BL to AP) can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Papp(BL-AP) / Papp(AP-BL) > 2) suggests active efflux.

Studies on indole alkaloids have shown a range of permeability values. For example, tryptanthrin (B1681603) exhibited high permeability with a Papp of > 32.0 x 10⁻⁶ cm/s and was not a substrate for P-gp. nih.gov In contrast, other compounds may show low to moderate permeability.

Table 4: Representative Caco-2 Permeability Data for Indole Derivatives

CompoundPapp (AP→BL) (x 10⁻⁶ cm/s)Efflux RatioClassification
Tryptanthrin> 32.0< 1.12High Permeability nih.gov
IndolinoneLow recovery due to metabolism-Low Permeability nih.gov
Perindopril Arginine0.72 - 1.94Not specifiedPoorly Permeable mdpi.com
Propranolol (High Permeability Control)~20-30~1High Permeability
Atenolol (Low Permeability Control)< 1~1Low Permeability

This table provides examples of Caco-2 permeability data for indole-related compounds and standard controls.

Plasma Protein Binding Assays

The binding of a compound to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to interact with its target receptors. Consequently, the determination of the extent of plasma protein binding (PPB) for a research compound like this compound and its metabolites is a fundamental aspect of preclinical development. A variety of advanced analytical methodologies are employed to accurately quantify the fraction of a compound bound to plasma proteins such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG).

Several established and emerging techniques are available for the in vitro determination of plasma protein binding. nih.gov The selection of a particular method often depends on factors such as the compound's properties, the required throughput, and the specific research question being addressed. researchgate.net

Commonly employed methods include:

Equilibrium Dialysis: This is often considered the gold standard for PPB studies. axispharm.com It involves a semipermeable membrane separating a compartment containing the compound in plasma from a compartment with buffer. axispharm.com At equilibrium, the concentration of the unbound compound is the same in both compartments, allowing for the calculation of the bound and unbound fractions. axispharm.com While highly reliable, this method can be time-consuming. axispharm.com

Ultrafiltration: In this method, a centrifugal force is used to push plasma water and unbound compound through a semipermeable membrane, while the protein-bound compound is retained. researchgate.net This technique is faster than equilibrium dialysis and suitable for higher throughput applications. researchgate.net However, it can be susceptible to non-specific binding of the compound to the filter membrane. researchgate.net

Ultracentrifugation: This technique separates the protein-bound compound from the unbound compound by high-speed centrifugation, which pellets the plasma proteins. The concentration of the compound in the protein-free supernatant represents the unbound fraction.

Chromatographic Methods: High-performance affinity chromatography (HPAC) using columns with immobilized plasma proteins like HSA or AAG can be used to rapidly assess binding. researchgate.net This method provides information on binding affinity and can be used to study competitive binding interactions. researchgate.net

Spectroscopic Methods: Techniques such as fluorescence spectroscopy and circular dichroism can also provide insights into drug-protein interactions by measuring changes in the spectroscopic properties of the protein upon binding of the compound. axispharm.com

In a research setting, the plasma protein binding of this compound would be assessed across different species (e.g., mouse, rat, dog, human) to understand interspecies differences in pharmacokinetics. The binding to individual major plasma proteins, namely HSA and AAG, would also be determined to identify the primary binding partners. nih.gov This is particularly important as the concentrations of these proteins can vary in disease states, potentially altering the unbound fraction of the compound. nih.gov

Detailed Research Findings

While specific experimental data on the plasma protein binding of this compound is not available in the public domain, research in this area would focus on quantifying the binding affinity (Ka) and the percentage of binding in plasma from various species. The impact of potential metabolites on the binding of the parent compound would also be a key area of investigation. For instance, if a metabolite binds to the same site on a plasma protein, it could displace the parent compound, leading to an increase in its unbound concentration.

The following interactive table illustrates the type of data that would be generated in such research studies for this compound and a hypothetical primary metabolite, Metabolite M1.

Table 1: Illustrative Plasma Protein Binding Data for this compound and its Hypothetical Metabolite M1

CompoundSpeciesPlasma Binding (%)HSA Binding (%)AAG Binding (%)
This compoundHuman98.595.23.3
This compoundRat97.293.83.4
This compoundDog99.197.51.6
Metabolite M1Human92.088.53.5
Metabolite M1Rat90.585.15.4
Metabolite M1Dog94.391.23.1

Note: The data presented in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Future Research Directions and Emerging Applications of the Dihydropyrido 1,2 a Indolone Scaffold in Academic Contexts

Exploration of Novel Synthetic Methodologies and Sustainable Synthesis Approaches

The construction of the dihydropyrido[1,2-a]indolone skeleton has traditionally relied on methods that often require transition-metal catalysts and elevated temperatures. researchgate.net Future research is increasingly directed towards the development of more efficient, sustainable, and environmentally benign synthetic strategies.

One promising area is the use of visible-light-promoted reactions . A catalyst-free approach has been described for constructing dihydropyrido[1,2-a]indolone skeletons through a cascade cyclization mediated by trifluoromethyl radicals, initiated by visible light. researchgate.net This method avoids the need for costly and potentially toxic photocatalysts or transition-metal catalysts, aligning with the principles of green chemistry. researchgate.net Similarly, photocatalysis has been demonstrated to enable the synthesis of indoles within living mammalian cells, suggesting a future where such scaffolds could be constructed in situ for biological studies. nih.gov

Another innovative approach is the "cut-to-fuse" strategy . This involves the fluorinative ring-cleavage of readily available 2-aryl-1,3-cyclohexadiones to form fluorinated keto acid esters. These intermediates are then transformed into fluorinated dihydropyrido[1,2-a]indolones (DHPIs) via reductive cyclization and amidation. researchgate.net This reconstructive synthesis provides access to valuable fused heterocycles from simple starting materials. researchgate.net

Catalytic tandem reactions also offer an efficient route. An In(III)-catalyzed tandem cyclopropane (B1198618) ring-opening/Friedel-Crafts alkylation sequence has been reported to produce functionalized hydropyrido[1,2-a]indole-6(7H)-ones in high yields (up to 99%). nih.gov This Lewis acid-catalyzed protocol demonstrates the power of cascade reactions in rapidly building molecular complexity. nih.gov Furthermore, asymmetric synthesis using squaramide catalysis has been developed to produce enantiomerically enriched dihydropyrido[1,2-a]indoles from nitrones and allenoates, highlighting the move towards stereocontrolled synthesis. nih.gov

MethodologyKey FeaturesCatalyst/ConditionsAdvantagesReference
Visible-Light-Promoted Cascade CyclizationForms trifluoromethylated dihydropyrido[1,2-a]indolones.Visible light, no photocatalyst or metal catalyst.Sustainable, catalyst-free, metal-free. researchgate.net
"Cut-to-Fuse" Reconstructive SynthesisBuilds fluorinated DHPIs from cyclohexadiones.NFSI, Cs₂CO₃; then B₂(OH)₄, K₂CO₃.Access to fluorinated derivatives from simple precursors. researchgate.net
In(III)-Catalyzed Tandem ReactionCyclopropane ring-opening/Friedel-Crafts alkylation.In(III) Lewis acid.High efficiency and yields (up to 99%). nih.gov
Asymmetric Cascade ReactionProduces enantiomerically enriched dihydropyridoindoles.Squaramide organocatalyst.High stereocontrol from non-indole reagents. nih.gov

Discovery of New Biological Targets and Unexplored Biological Activities

While the dihydropyrido[1,2-a]indolone scaffold is a known precursor to biologically active alkaloids, the intrinsic biological activities of its derivatives are an area ripe for exploration. The structural versatility of the indole (B1671886) nucleus allows it to interact with a wide range of biological targets. mdpi.com Future research will likely focus on screening libraries of novel DHPI derivatives against various disease targets.

A particularly promising area is the inhibition of protein kinases . Kinases play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer. mdpi.com Derivatives of structurally related scaffolds, such as tetrahydropyrido[1,2-a]isoindolones (known as valmerins), have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). nih.govsemanticscholar.org This suggests that the dihydropyrido[1,2-a]indolone core could serve as a valuable scaffold for developing novel kinase inhibitors. Computational repurposing campaigns on similar oxindole scaffolds have predicted vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target. durham.ac.uk Furthermore, other indole-based heterocyclic systems have been shown to be selective inhibitors of DYRK1A, a kinase implicated in neurological disorders. nih.gov

The exploration of other therapeutic areas is also warranted. Indole derivatives have shown a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.govresearchgate.net Systematic screening and mechanism-of-action studies of novel DHPIs could uncover previously unexplored biological activities and lead to the identification of new therapeutic agents for a range of diseases.

Potential Target ClassSpecific ExamplesTherapeutic AreaRationale/Supporting EvidenceReference
Protein KinasesCDK5, GSK-3, VEGFR-2, DYRK1AOncology, NeurologyActivity of structurally related indole/isoindolone scaffolds. nih.govsemanticscholar.orgdurham.ac.uknih.gov
Enzymes in Infectious DiseaseBacterial or viral enzymesInfectious DiseaseBroad antimicrobial and antiviral activity of indole derivatives. researchgate.net
Inflammatory Pathway ProteinsCOX, CytokinesInflammationKnown anti-inflammatory properties of various indole compounds. nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the design-make-test-analyze cycle. springernature.com For the dihydropyrido[1,2-a]indolone scaffold, these computational tools offer several exciting future directions.

Predictive modeling , particularly quantitative structure-activity relationship (QSAR) models, can be developed using ML to predict the biological activity of new DHPI derivatives before they are synthesized. mdpi.com For instance, ML models have been successfully used to predict the anticancer activity of indole derivatives, identifying key molecular descriptors essential for potency. nih.gov Applying similar techniques, such as artificial neural networks (ANNs), to DHPIs could streamline the hit-to-lead optimization process by prioritizing the synthesis of the most promising candidates. nih.gov

Development of Advanced Probes and Tools for Chemical Biology Investigations

The dihydropyrido[1,2-a]indolone scaffold can be functionalized to create sophisticated tools for chemical biology. By incorporating reporter groups or reactive moieties, DHPIs can be converted into chemical probes to study biological systems.

A key emerging application is the development of fluorescent probes . Recently, the synthesis of a fluorescent DHPI hybrid has been reported, which could potentially be used to track the molecule's distribution and interaction within cells. researchgate.net Future work could involve designing DHPI-based probes with environmentally sensitive fluorescence (fluorogenic probes) that light up upon binding to a specific biological target, enabling real-time imaging of protein activity or localization.

The scaffold can also be used to build activity-based probes (ABPs) for target identification and validation. This would involve incorporating a reactive "warhead" that can covalently bind to a target protein, allowing for its isolation and identification. The versatility of the DHPI core allows for the strategic placement of linkers and reactive groups to create a toolbox of probes for interrogating biological pathways. sigmaaldrich.com

Role in Supramolecular Chemistry and Material Science

The potential of the dihydropyrido[1,2-a]indolone scaffold extends beyond biology into the realms of supramolecular chemistry and materials science. The indole nucleus, with its N-H hydrogen bond donor and aromatic π-system, is capable of participating in various non-covalent interactions that drive molecular self-assembly.

Research on related indole–pyrazole hybrids has demonstrated their ability to form well-defined supramolecular structures, such as dimers, tetramers, and helices, through N–H···N hydrogen bonds. mdpi.com This suggests that derivatives of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one, which also possesses hydrogen bond donor and acceptor sites, could be designed to self-assemble into higher-order architectures. Such structures could find applications in areas like crystal engineering, molecular recognition, and the development of novel functional materials. The planar, rigid nature of the fused ring system could be exploited to create organic materials with interesting photophysical or electronic properties.

Prospects for Complex Natural Product Synthesis Incorporating the Scaffold

The this compound framework is firmly established as a crucial building block in the total synthesis of complex indole alkaloids, particularly those of the Aspidosperma family. st-andrews.ac.ukacs.org Its strategic importance lies in its embodiment of the characteristic tricyclic core of these natural products.

Future research will continue to leverage this scaffold for the synthesis of an even broader range of structurally diverse and biologically significant alkaloids. nih.gov Innovations in synthetic methodology, such as the reductive interrupted Fischer indolization , provide a rapid, one-pot assembly of advanced pentacyclic intermediates from the dihydropyridoindolone core, paving the way for more efficient and divergent syntheses. nih.govacs.org This strategy has enabled the total syntheses of (−)-aspidospermidine, (−)-limaspermidine, and (+)-17-demethoxy-N-acetylcylindrocarine. nih.govacs.org

Q & A

Q. What are the common synthetic routes for 8,9-dihydropyrido[1,2-a]indol-6(7H)-one derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, pyrido-fused derivatives can be prepared via reactions between amino intermediates and carbonyl-containing reagents. A general procedure involves refluxing intermediates (e.g., 1-amino-2-phenyl derivatives) with brominated ketones in ethanol, yielding yellow crystalline powders after recrystallization . Optimization often includes solvent selection (e.g., dioxane for higher solubility) and stoichiometric adjustments to improve yields (e.g., 25–65% yields reported in cyclocondensation reactions) .

Q. How are structural and purity characteristics of these compounds verified?

Methodological Answer: Characterization relies on spectral techniques:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and confirm ring fusion patterns. For poorly soluble derivatives, 13C^{13}\text{C} NMR may be omitted, and 1H^{1}\text{H} NMR in DMSO-d6_6 is prioritized .
  • IR Spectroscopy : Carbonyl (C=O) stretches at ~1700 cm1^{-1} confirm lactam formation .
  • Elemental Analysis : Matches experimental and theoretical C/H/N ratios to validate purity (e.g., ±0.3% deviation acceptable) .

Q. What storage conditions are recommended to maintain compound stability?

Methodological Answer: Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Hygroscopic derivatives should be sealed under inert gas (e.g., argon) to prevent hydrolysis. Impurity formation (e.g., 9-hydroxyrisperidone) can occur due to oxidative degradation, requiring regular HPLC monitoring .

Advanced Research Questions

Q. How can low yields in cyclocondensation reactions be addressed?

Methodological Answer: Low yields (e.g., 25% in compound 6a ) often stem from steric hindrance or side reactions. Strategies include:

  • Catalyst Optimization : Use DMAP or EDCI to enhance coupling efficiency in amide-forming steps .
  • Solvent Screening : Polar aprotic solvents (e.g., THF) improve reactant solubility, while ethanol/dioxane mixtures aid crystallization .
  • Temperature Gradients : Gradual heating (e.g., 50–80°C) reduces premature precipitation .

Q. How to resolve contradictions in spectral data for insoluble derivatives?

Methodological Answer: For derivatives with poor solubility (e.g., 6a–d in ):

  • Alternative Solvents : Use DMSO-d6_6 or DMF-d7_7 for NMR analysis.
  • Derivatization : Introduce solubilizing groups (e.g., methoxy or methyl) during synthesis .
  • Complementary Techniques : Pair MALDI-TOF with IR to confirm molecular weight and functional groups when NMR is insufficient .

Q. What strategies are effective in designing analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) at position 3 to modulate electronic properties, as seen in compound 6b (65% yield) .
  • Scaffold Hybridization : Fuse pyridoindole cores with diazepine or pyrimidine rings to explore new pharmacophores .
  • In Silico Screening : Use docking studies to prioritize analogs with predicted binding affinity to target proteins (e.g., kinase inhibitors) .

Q. How to identify and characterize process-related impurities?

Methodological Answer:

  • HPLC-MS : Detect impurities like 9-hydroxyrisperidone (EP Impurity C) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Spiking Experiments : Co-inject suspected impurities (e.g., 5-fluoro analogs) to confirm retention times .
  • Isolation via Prep-TLC : Purify impurities using silica gel plates (e.g., CH2_2Cl2_2/MeOH 98:2) for structural elucidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.